4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid

Neuraminidase inhibition Influenza antiviral BANA series SAR

4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid (also named 4-acetamido-3-hydroxy-5-nitrobenzoic acid; BANA105; PDB ligand code ST1) is a synthetic benzoic acid derivative belonging to the acylaminobenzoic acid class. It was rationally designed as a rudimentary aromatic inhibitor of influenza virus neuraminidase (NA), with its three-dimensional binding mode confirmed by X-ray crystallography in complexes with both N2 (A/Tokyo/3/67) and B/Lee/40 neuraminidase subtypes.

Molecular Formula C9H8N2O6
Molecular Weight 240.17 g/mol
CAS No. 162252-45-1
Cat. No. B1230788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid
CAS162252-45-1
Synonyms4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid
BANA 105
BANA-105
BANA105
Molecular FormulaC9H8N2O6
Molecular Weight240.17 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=C(C=C1O)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C9H8N2O6/c1-4(12)10-8-6(11(16)17)2-5(9(14)15)3-7(8)13/h2-3,13H,1H3,(H,10,12)(H,14,15)
InChIKeyJIDRTCHFBHJIDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Acetylamino)-3-hydroxy-5-nitrobenzoic Acid (CAS 162252-45-1): Compound Class and Procurement-Relevant Baseline


4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid (also named 4-acetamido-3-hydroxy-5-nitrobenzoic acid; BANA105; PDB ligand code ST1) is a synthetic benzoic acid derivative belonging to the acylaminobenzoic acid class [1]. It was rationally designed as a rudimentary aromatic inhibitor of influenza virus neuraminidase (NA), with its three-dimensional binding mode confirmed by X-ray crystallography in complexes with both N2 (A/Tokyo/3/67) and B/Lee/40 neuraminidase subtypes [2]. The compound bears three functional substituents on the benzoic acid core — an acetylamino group at position 4, a hydroxyl at position 3, and a nitro group at position 5 — giving it a molecular formula of C₉H₈N₂O₆ and a molecular weight of 240.17 g/mol. It is cataloged in authoritative databases including PubChem (CID 3364665), DrugBank (DB08570), ChEMBL (CHEMBL324455), and the PDB (ligand ST1), and is classified under MeSH as an antiviral agent and enzyme inhibitor [3].

Why Benzoic Acid-Based Neuraminidase Inhibitors Cannot Be Interchanged: The Case for 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic Acid


Within the benzoic acid-derived neuraminidase inhibitor class, even subtle substituent changes produce order-of-magnitude shifts in inhibitory potency. The three BANA compounds — BANA105 (nitro/hydroxyl), BANA106 (amino/hydroxyl), and BANA108 (amino only) — were all synthesized, crystallized, and assayed in the same study, yet their IC₅₀ values diverge by over 13-fold against N2 neuraminidase [1]. Critically, BANA105 is the only member of the series for which the aromatic substituents could be unambiguously placed in the electron density map, with the nitro group definitively located near Glu 276 and the hydroxyl near Asp 151; for BANA106, the amino and hydroxyl groups could not be incontestably distinguished due to similar electron density [2]. These structural ambiguities, combined with the steep potency drop-off, mean that substituting BANA106 or BANA108 for BANA105 — or vice versa — would yield non-equivalent binding modes and unreliable activity readouts, making informed procurement essential for any study requiring a structurally validated, moderately potent neuraminidase probe with a fully resolved binding pose.

4-(Acetylamino)-3-hydroxy-5-nitrobenzoic Acid: Comparator-Backed Quantitative Differentiation Evidence


Neuraminidase Inhibitory Potency of BANA105 vs. Closest Structural Analogs BANA106 and BANA108 — Direct Head-to-Head IC₅₀ Comparison

In the definitive head-to-head study, BANA105 (4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid) inhibited N2 (A/Tokyo/3/67) neuraminidase with an IC₅₀ of 0.75 mM using the fluorogenic MUN substrate, and 1 mM using the high-molecular-weight fetuin substrate. In contrast, its closest structural analogs BANA106 (4-(acetylamino)-5-amino-3-hydroxybenzoic acid) and BANA108 (4-(acetylamino)-3-aminobenzoic acid) exhibited IC₅₀ values exceeding 10 mM with the MUN substrate, representing a greater than 13-fold potency advantage for BANA105 [1]. Even with the fetuin substrate, BANA106 reached only approximately 10 mM and BANA108 exceeded 20 mM. Notably, the inhibitory activity of BANA105 was described as 'comparable to or better than that of sialic acid' (NANA, IC₅₀ = 0.75 mM MUN), while BANA106 and BANA108 were substantially weaker than the natural substrate [2].

Neuraminidase inhibition Influenza antiviral BANA series SAR

Cross-Strain Co-Crystallization Resolution: BANA105 Is the Only BANA Inhibitor Structurally Validated in Complex with Both N2 and B/Lee/40 Neuraminidase

Among the three BANA inhibitors, only BANA105 was successfully co-crystallized with neuraminidase from both influenza A (N2 subtype, A/Tokyo/3/67) and influenza B (B/Lee/40) strains. The N2-BANA105 complex was refined to 1.8 Å resolution (R-factor 19.9%), and the B/Lee/40-BANA105 complex was refined to 2.4 Å resolution (R-factor 18.9%). In comparison, BANA106 and BANA108 were co-crystallized only with N2 NA (at 2.4 Å resolution each; R-factors 21.7% and 16.3%, respectively) [1]. This dual-strain structural coverage provides BANA105 with uniquely broad validation of its binding mode across influenza A and B neuraminidase active sites, a property not demonstrated for its analogs.

X-ray crystallography Neuraminidase co-crystal Cross-strain binding

Atomic-Resolution Binding Interaction Mapping of BANA105 with Conserved Neuraminidase Active-Site Residues

The binding interactions between BANA105 and the conserved neuraminidase active-site residues were experimentally determined at atomic resolution (Table 3 of the primary study). The carboxylate group of BANA105 engages Arg371 (NH1: 3.65 Å; NH2: 3.44 Å), Arg292 (NH1: 3.72 Å), and Arg118 (NH2: 3.00 Å). The acetylamino carbonyl oxygen hydrogen-bonds to Arg152 (NH2: 2.57 Å), while the ring hydroxyl interacts with Asp151 (OD2: 3.61 Å). Importantly, the nitro group of BANA105 was unambiguously placed near Glu 276 in the electron density map — a structural assignment possible only for BANA105, as the amino and hydroxyl groups of BANA106 could not be reliably distinguished [1]. For B/Lee/40 NA, BANA105 binding is identical to that observed in N2, confirming conserved binding modality across subtypes [2].

Ligand-receptor interactions Structure-based drug design Active-site mapping

Free-Ligand Crystal Structure of BANA105: Solid-State Dimerization via Intermolecular Hydrogen Bonding

The free-ligand crystal structure of BANA105 was independently determined (Acta Crystallogr C, 1995). The molecule crystallizes as hydrogen-bonded dimers in the triclinic space group P-1 (unit cell: a = 7.484 Å, b = 10.735 Å, c = 7.119 Å; α = 98.37°, β = 109.59°, γ = 105.98°; Z = 2). The dihedral angles of the substituent groups relative to the planar phenyl ring were precisely measured: the carboxyl group is nearly coplanar (5.0° ± 0.3°), the nitro group is rotated out of plane (45.0° ± 0.2°), and the acetylamino group adopts an intermediate orientation (37.3° ± 0.1°) [1]. This solid-state structural information is available for BANA105 but has not been reported for BANA106 or BANA108, providing a unique physical characterization benchmark usable for identity confirmation and crystallinity assessment.

Solid-state characterization Crystal engineering Quality control

Chemical Tractability Advantage of BANA105 over Carbohydrate-Based Neuraminidase Inhibitors: No Chiral Centers and Facile Synthesis

BANA105 is an achiral molecule (no stereocenters) synthesized in three steps from commercially available 4-amino-3-hydroxybenzoic acid via diacetylation (58% yield), nitration (90% yield), and selective acetate hydrolysis (98% yield), with an overall yield of approximately 51% [1]. In contrast, DANA (2-deoxy-2,3-didehydro-D-N-acetylneuraminic acid), the carbohydrate-based transition-state analog inhibitor used as the reference compound in the same study, contains five chiral centers and is described as 'unstable to acid or base' with a synthesis that is 'relatively difficult' [2]. This places BANA105 in a chemically distinct procurement category: an achiral, acid/base-stable benzoic acid scaffold amenable to gram-scale synthesis versus a chirally complex, labile carbohydrate that requires specialized synthetic expertise.

Synthetic accessibility Achiral scaffold Chemical probe procurement

High-Value Application Scenarios for 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic Acid Procurement


Structure-Based Design of Next-Generation Neuraminidase Inhibitors Using BANA105 as a Validated Pharmacophore Template

BANA105 is the only BANA-series compound with unambiguous electron density for all three substituents in the NA active site, with atomic-resolution interaction distances mapped to conserved residues (Arg371, Arg292, Arg118, Arg152, Asp151, Glu 276) [1]. This provides a structurally validated starting point for fragment-growing or scaffold-hopping campaigns. The coordinates of BANA105 complexed with both N2 and B/Lee/40 NA served directly as the starting model for the design of more potent guanidinobenzoic acid inhibitors [2]. Procurement of BANA105 is therefore indicated for medicinal chemistry groups pursuing benzoic acid-derived NA inhibitor optimization.

Cross-Strain Neuraminidase Biochemical Assay Standardization and Probe Validation

BANA105 is the only compound in its series with experimentally determined IC₅₀ values against both N2 (A/Tokyo/3/67) and B/Mem/89 neuraminidase subtypes using two orthogonal substrates (fluorogenic MUN and macromolecular fetuin), yielding IC₅₀ values of 0.75 mM and 1 mM for N2, respectively [1]. This dual-substrate, dual-strain characterization makes BANA105 suitable as a cross-validated reference inhibitor for standardizing neuraminidase inhibition assays across laboratories, particularly where inter-assay variability due to substrate selection must be controlled.

Fragment-Based Screening Hit Validation and Crystallographic Soaking Experiments

With a molecular weight of 240.17 Da and demonstrated success in crystal-soaking protocols (5 mM solution, ~8 h soak time for both N2 C2221 and B/Lee/40 P4₂2₁2 crystal forms) [1], BANA105 meets the physicochemical criteria of a fragment-like probe (MW < 300, clogP typically < 3 for this class). Its well-characterized binding pose and the availability of high-resolution apo-NA structures enable its use as a tool compound for competitive displacement crystallographic fragment screens, where its unambiguous electron density serves as a reliable reference for detecting weaker-binding fragments.

Analytical Reference Standard for Benzoic Acid-Derived NA Inhibitor Quality Control

The independent determination of the free-ligand crystal structure of BANA105 (Acta Crystallogr C, 1995) provides a definitive solid-state identity benchmark: triclinic P-1 space group with precisely measured unit cell parameters and substituent dihedral angles [1]. This crystallographic fingerprint is unique among the BANA compounds and enables PXRD-based identity confirmation of procured material. For CROs and pharmaceutical analytical laboratories requiring a crystalline reference standard of a benzoic acid-based neuraminidase inhibitor with fully characterized solid-state properties, BANA105 is the only option in its subclass.

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